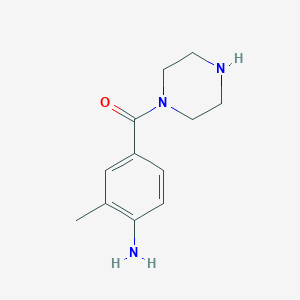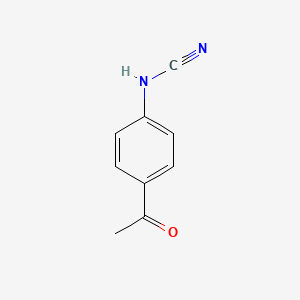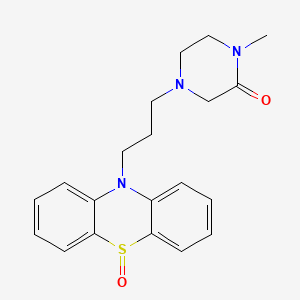
Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)- is a complex organic compound that belongs to the class of piperazinones. Piperazinones are heterocyclic compounds containing a piperazine ring with a ketone group. This particular compound is notable for its phenothiazine moiety, which is a tricyclic structure with sulfur and nitrogen atoms. The presence of the phenothiazine group imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)- can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically proceeds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Subsequent deprotection and selective intramolecular cyclization yield the desired piperazinone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of biocatalytic methods, such as amine transaminase-mediated synthesis, has also been explored for the production of optically pure piperazinones . These methods offer advantages in terms of stereoselectivity and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)- undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group in the piperazinone ring.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine moiety can yield sulfoxides or sulfones, while reduction of the ketone group can produce secondary alcohols.
Wissenschaftliche Forschungsanwendungen
Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s phenothiazine moiety is known for its biological activity, including antimicrobial and antipsychotic properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)- involves its interaction with various molecular targets. The phenothiazine moiety can interact with neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. Additionally, the compound can inhibit enzymes involved in oxidative stress pathways, providing neuroprotective benefits.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: A simpler analog with a similar piperazine ring structure but lacking the phenothiazine moiety.
1,4-Diazepane: Another heterocyclic compound with a similar ring structure but different functional groups.
Phenothiazine: The parent compound of the phenothiazine moiety, known for its antipsychotic properties.
Uniqueness
Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)- is unique due to the combination of the piperazinone ring and the phenothiazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
102763-34-8 |
|---|---|
Molekularformel |
C20H23N3O2S |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
1-methyl-4-[3-(5-oxophenothiazin-10-yl)propyl]piperazin-2-one |
InChI |
InChI=1S/C20H23N3O2S/c1-21-13-14-22(15-20(21)24)11-6-12-23-16-7-2-4-9-18(16)26(25)19-10-5-3-8-17(19)23/h2-5,7-10H,6,11-15H2,1H3 |
InChI-Schlüssel |
HMNGOQVJVAHHRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1=O)CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


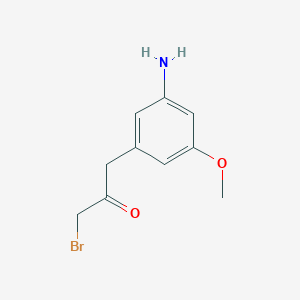
![tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate](/img/structure/B14070118.png)
![Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14070123.png)


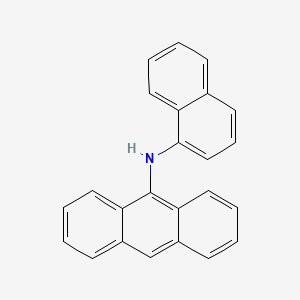
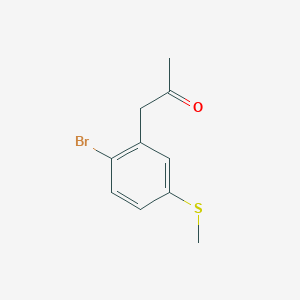

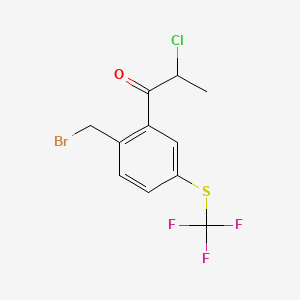


![(4aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14070205.png)
